

# 5-Carboxytetramethylrhodamine (5-TAMRA): A Comprehensive Technical Guide for Molecular Biology Applications

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## Compound of Interest

Compound Name: 5-Carboxytetramethylrhodamine

Cat. No.: B559615

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## Introduction

**5-Carboxytetramethylrhodamine**, commonly known as 5-TAMRA, is a versatile and widely utilized fluorescent dye in the field of molecular biology. As a derivative of rhodamine, it exhibits bright orange-red fluorescence, high photostability, and is readily available in various reactive forms, making it an invaluable tool for labeling and detecting a wide array of biomolecules. This technical guide provides an in-depth overview of the core applications of 5-TAMRA, its quantitative properties, detailed experimental protocols, and visual representations of key biological and experimental processes.

## Core Applications in Molecular Biology

5-TAMRA's utility in molecular biology is extensive, primarily revolving around its ability to be covalently attached to biomolecules such as proteins and nucleic acids.<sup>[1]</sup> This labeling enables researchers to visualize, track, and quantify these molecules in a variety of experimental contexts.

Key applications include:

- **Fluorescent Labeling of Biomolecules:** 5-TAMRA is frequently used to fluorescently tag proteins, antibodies, peptides, and oligonucleotides.<sup>[1][2]</sup> This is typically achieved through

amine-reactive derivatives like N-hydroxysuccinimidyl (NHS) esters or via phosphoramidite chemistry for incorporation into synthetic DNA and RNA.[3]

- **Fluorescence Microscopy:** TAMRA-labeled molecules are instrumental in fluorescence microscopy for visualizing cellular structures and tracking the localization and movement of proteins and nucleic acids within cells.[1]
- **Flow Cytometry:** In flow cytometry, 5-TAMRA conjugates are used to identify and sort cells based on the presence of specific cell surface or intracellular markers.
- **Förster Resonance Energy Transfer (FRET):** 5-TAMRA is a popular acceptor fluorophore in FRET-based assays.[4] When paired with a suitable donor fluorophore, such as fluorescein (FAM), FRET can be used to measure molecular proximity and study interactions between biomolecules, such as protein-protein or protein-nucleic acid interactions.[4]
- **Real-Time PCR and Hybridization Assays:** In techniques like real-time PCR (qPCR) and fluorescence in situ hybridization (FISH), TAMRA-labeled oligonucleotide probes are used for the detection and quantification of specific nucleic acid sequences.[1][4]

## Quantitative Data Presentation

The spectral properties of 5-TAMRA are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for **5-Carboxytetramethylrhodamine**.

Property	Value
Excitation Maximum ( $\lambda_{ex}$ )	~541 - 556 nm
Emission Maximum ( $\lambda_{em}$ )	~567 - 580 nm
Molar Extinction Coefficient ( $\epsilon$ )	84,000 - 95,000 M <sup>-1</sup> cm <sup>-1</sup>
Fluorescence Quantum Yield ( $\Phi$ )	~0.1
Molecular Weight (Free Acid)	430.45 g/mol
Molecular Weight (NHS Ester)	527.52 g/mol

Note: Exact spectral characteristics can be influenced by factors such as solvent, pH, and the biomolecule to which the dye is conjugated.

## Experimental Protocols

### Protein Labeling with 5-TAMRA NHS Ester

This protocol provides a general method for labeling primary amine-containing proteins with 5-TAMRA N-hydroxysuccinimidyl (NHS) ester.<sup>[5]</sup> NHS esters react with primary amines (e.g., the side chain of lysine residues) in a pH-dependent manner to form stable amide bonds.<sup>[5]</sup>

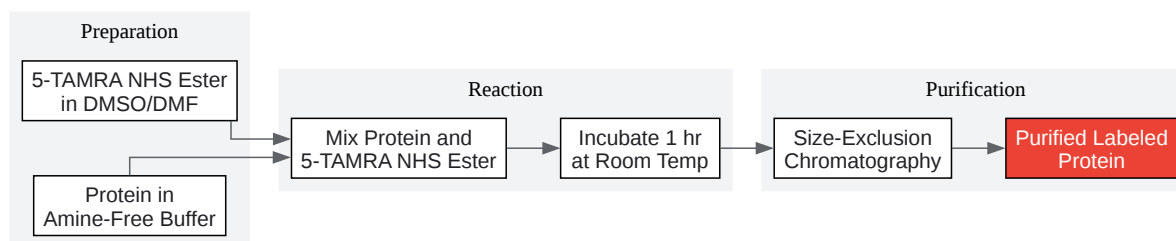
#### Materials:

- 5-TAMRA NHS ester
- Protein of interest (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

#### Methodology:

- **Prepare Protein Solution:** Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.<sup>[5]</sup>
- **Prepare 5-TAMRA NHS Ester Stock Solution:** Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.<sup>[5]</sup>
- **Conjugation Reaction:** While gently vortexing, add the 5-TAMRA NHS ester solution to the protein solution. A molar excess of the dye (typically 5- to 10-fold) is recommended.<sup>[5]</sup>
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.<sup>[5]</sup>
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored band

to elute will be the TAMRA-labeled protein.



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Caption: Workflow for labeling proteins with 5-TAMRA NHS Ester.

## Oligonucleotide Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified oligonucleotide with 5-TAMRA azide using a copper-catalyzed "click chemistry" reaction. This method is highly specific and efficient.

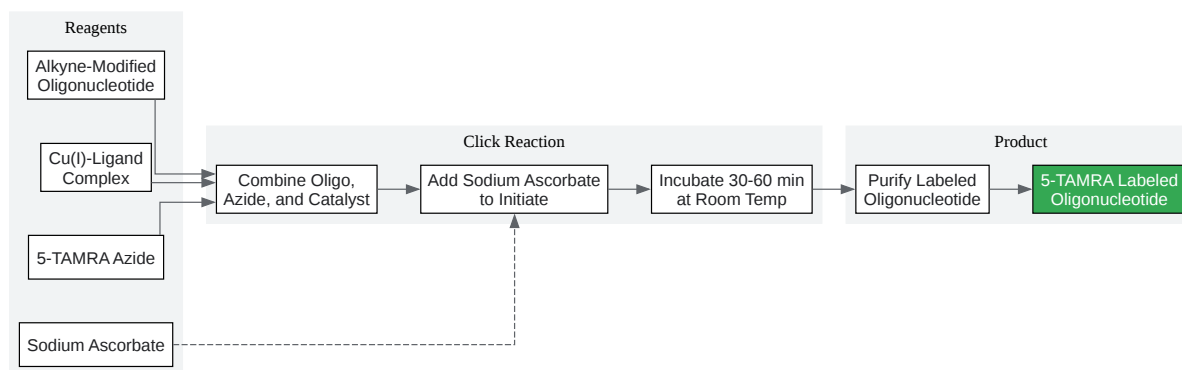
Materials:

- Alkyne-modified oligonucleotide
- 5-TAMRA azide
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
- Sodium ascorbate
- DMSO

- Nuclease-free water
- Appropriate buffers (e.g., PBS)

#### Methodology:

- Prepare Stock Solutions:
  - Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 1 mM).
  - Prepare a 10 mM stock solution of 5-TAMRA azide in DMSO.
  - Prepare a 100 mM stock solution of CuSO<sub>4</sub> in water.
  - Prepare a 200 mM stock solution of THPTA ligand in water.
  - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
- Prepare Copper(I)-Ligand Complex: In a microcentrifuge tube, mix the CuSO<sub>4</sub> and THPTA solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes.
- Reaction Assembly: In a separate tube, combine the alkyne-modified oligonucleotide and the 5-TAMRA azide solution. The azide is typically used in a 4- to 50-fold molar excess over the oligonucleotide.
- Initiate the Reaction: Add the pre-formed Copper(I)-Ligand complex to the oligonucleotide/azide mixture. Then, add the sodium ascorbate solution to initiate the click reaction. A typical final concentration for the copper catalyst is 25 equivalents relative to the azide, and for sodium ascorbate is 40 equivalents.
- Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
- Purification: Purify the labeled oligonucleotide from the reaction components using methods such as ethanol precipitation or HPLC.



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

## Signaling Pathways and Logical Relationships

### Förster Resonance Energy Transfer (FRET) with a FAM-TAMRA Pair

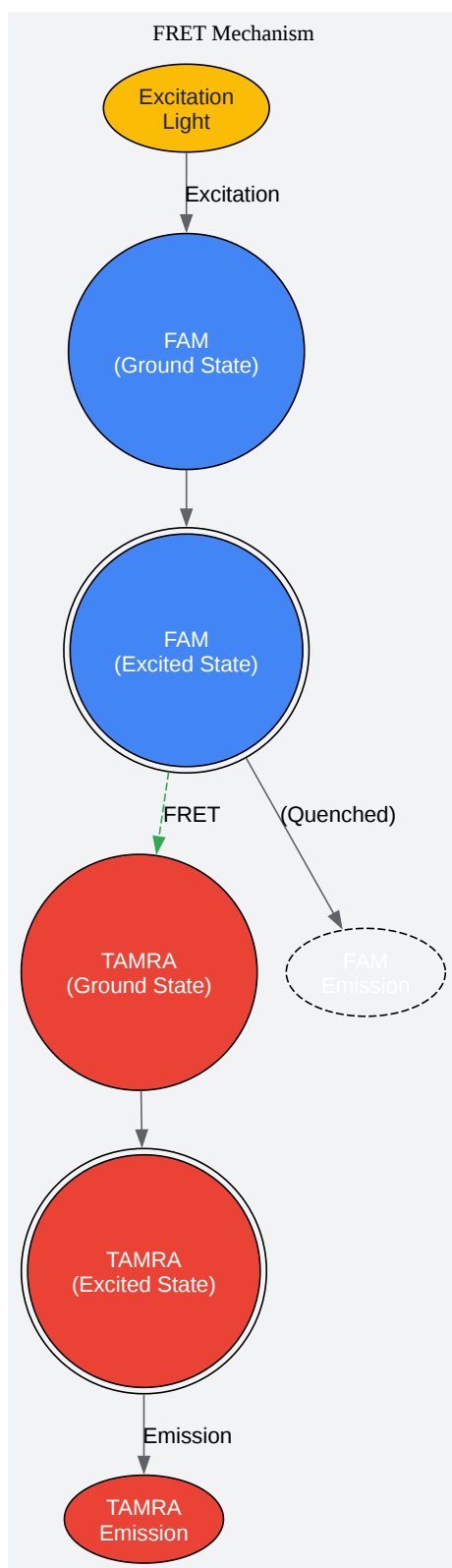
FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[4] The FAM (donor) and TAMRA (acceptor) pair is commonly used due to the significant overlap between FAM's emission spectrum and TAMRA's excitation spectrum.[4]

Mechanism:

- **Excitation of Donor:** The donor fluorophore (FAM) is excited by an external light source at its specific excitation wavelength.

- **Energy Transfer:** If the acceptor fluorophore (TAMRA) is within the Förster distance, the excited donor can transfer its energy non-radiatively to the acceptor.
- **Acceptor Emission:** The acceptor fluorophore then emits light at its characteristic, longer wavelength.
- **Quenching of Donor:** The energy transfer results in a decrease (quenching) of the donor's fluorescence emission.

The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive tool for measuring molecular distances and interactions.



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